SAR Potency vs. Structural Analogs
ML163 is the most potent compound in its structural analog series. In the H4-2a primary screening cell line (alpha-synuclein IRE-driven luciferase reporter), ML163 (CID 1090779) exhibits an EC50 of 2 μM. Replacement of the naphthalene group with alternative aromatic substituents markedly reduces activity: analog CID 44826047 shows EC50 of 4 μM (2-fold loss), CID 1257201 shows EC50 of 10 μM (5-fold loss), CID 1864426 shows EC50 of 70 μM (35-fold loss), and CID 1294885 is essentially inactive at EC50 >200 μM (>100-fold loss) [1]. All five compounds were tested under identical assay conditions in the same study, constituting a direct head-to-head comparison [1].
| Evidence Dimension | Potency (EC50) for activation of alpha-synuclein IRE-driven luciferase expression |
|---|---|
| Target Compound Data | ML163 (CID 1090779): EC50 = 2 μM |
| Comparator Or Baseline | CID 44826047: EC50 = 4 μM; CID 1257201: EC50 = 10 μM; CID 1864426: EC50 = 70 μM; CID 1294885: EC50 >200 μM |
| Quantified Difference | ML163 is 2-fold to >100-fold more potent than its nearest structural analogs |
| Conditions | H4 neuroglioblastoma cell line stably transfected with alpha-synuclein 5′UTR IRE-luciferase reporter (H4-2a); 48 h incubation; luminescence readout via Steady-Glo |
Why This Matters
Procuring any analog in place of ML163 guarantees a minimum 2-fold potency loss, with most analogs showing 35-fold to >100-fold reduction, fundamentally compromising assay sensitivity and requiring higher compound concentrations that may introduce off-target effects.
- [1] Ross NT, Metkar SR, Le H, Burbank J, Cahill C, Germain A, MacPherson L, Bittker J, Palmer M, Rogers J, Schreiber SL. Identification of a small molecule that selectively activates alpha-synuclein translational expression. Probe Reports from the NIH Molecular Libraries Program [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2010-. 2011 Feb 15. Table 1: SAR Analysis and Properties of the Alpha-synuclein Probe and Analogs. PMID: 21634081. View Source
